Hexamolybdenum dodecachloride
Description
Significance of Octahedral Molybdenum Halide Clusters within Inorganic Chemistry
Octahedral molybdenum halide clusters, with the general formula [Mo₆X₈]⁴⁺ (where X is a halogen), represent a significant class of compounds in inorganic chemistry due to their unique structural and electronic properties. researchgate.net Unlike typical metal dihalides which often adopt close-packed structures, molybdenum(II) chloride forms compounds based on these robust Mo₆ clusters. wikipedia.org This preference for metal-metal bond formation is a characteristic feature of early transition metals in lower oxidation states. wikipedia.org The core structure consists of an octahedron of six molybdenum atoms with eight face-capping (μ₃) chloride ligands, resulting in the [Mo₆Cl₈]⁴⁺ cluster core. wikipedia.org
The significance of these clusters extends to their rich and versatile reactivity. The cluster core is exceptionally stable, allowing for a wide range of chemical modifications on the six apical positions without disrupting the central Mo₆ octahedron. researchgate.netwikipedia.org This has enabled the synthesis of a vast family of derivatives with tailored properties. wikipedia.org
Furthermore, these clusters exhibit fascinating photophysical properties, including strong luminescence in the red and near-infrared regions of the spectrum, long-lived excited states, and the ability to generate singlet oxygen. researchgate.netrsc.org These characteristics make them promising candidates for applications in photodynamic therapy, bioimaging, and as components in optical and electronic devices. nih.govrsc.orgacs.org Their redox activity also makes them suitable for use in catalysis and as electrochemical sensors. researchgate.netacademie-sciences.fr The study of these clusters has therefore become a fertile ground for fundamental research and the development of new functional materials. rsc.org
Historical Perspectives on the Discovery and Initial Investigations of Mo₆Cl₁₂
The journey to understanding hexamolybdenum dodecachloride began with the discovery of molybdenum itself by Carl Wilhelm Scheele in 1778 and its subsequent isolation by Peter Jacob Hjelm in 1781. atamanchemicals.com However, the existence of molybdenum in the form of a stable metal cluster was a much later revelation. The first examples of octahedral metal atom clusters of the type M₆X₁₂ (where M = Mo, W) were discovered by Brosset. academie-sciences.fr The detailed structural characterization that followed, notably by H. Schäfer and his contemporaries, unveiled the unprecedented [Mo₆Cl₈]⁴⁺ core structure, which was a significant departure from the known chemistry of metal halides at the time. academie-sciences.fr
Initial synthetic methods for Mo₆Cl₁₂ were often challenging, typically involving high-temperature reactions. One of the classical methods involves the reduction of molybdenum pentachloride (MoCl₅) with molybdenum metal in a sealed tube furnace at temperatures between 600–650 °C. wikipedia.org This reaction proceeds through the intermediate formation of other molybdenum chlorides like MoCl₃ and MoCl₄. wikipedia.org
Early investigations focused on elucidating the structure and bonding within the cluster. The polymeric nature of solid Mo₆Cl₁₂, where [Mo₆Cl₈]⁴⁺ units are linked by bridging chloride ligands, was established. wikipedia.org It was also discovered that this polymeric material could be readily converted into salts containing the discrete dianion [Mo₆Cl₁₄]²⁻ upon treatment with hydrochloric acid. wikipedia.org These foundational studies laid the groundwork for the extensive exploration of the reactivity and derivatization of the Mo₆ cluster core.
Overview of Research Trajectories for this compound
Research on this compound has evolved from fundamental studies of its synthesis and structure to a broad exploration of its applications in materials science, catalysis, and medicine. Several key research trajectories can be identified:
Synthetic Chemistry and Derivatization: A major focus has been the development of new and more convenient synthetic routes to Mo₆Cl₁₂ and its derivatives. This includes lower-temperature solid-state syntheses and methods that provide higher yields. nih.govresearchgate.netdntb.gov.ua A significant area of research involves the substitution of the apical chloride ligands with a wide variety of other ligands, including other halogens, pseudohalogens, carboxylates, and organic molecules. wikipedia.orgrsc.org This has led to the creation of a vast library of cluster complexes with fine-tuned electronic and photophysical properties. rsc.org
Photophysical and Photochemical Properties: The intense red to near-infrared luminescence of many molybdenum cluster derivatives has spurred extensive research into their photophysical properties. researchgate.netrsc.org Studies have focused on understanding the factors that influence their emission quantum yields, lifetimes, and their ability to act as photosensitizers for generating reactive oxygen species. researchgate.netrsc.org This has opened up possibilities for their use in bioimaging, photodynamic therapy, and as components in light-emitting devices. acs.orgresearchgate.net
Catalysis: The unique electronic structure and ability to exist in multiple stable oxidation states make molybdenum clusters attractive for catalysis. They have been investigated as catalysts for various reactions, including as precursors for supported molybdenum carbide catalysts used in the production of synthesis gas. google.com More recently, their photocatalytic activity is being harnessed for processes like hydrogen evolution from water. acs.org
Materials Science and Nanotechnology: this compound and its derivatives are being used as building blocks for the construction of novel materials. nih.gov This includes the design of porous materials that can act as molecular sieves and the creation of hybrid organic-inorganic nanocomposites. nih.govacs.org For instance, anchoring molybdenum clusters onto graphene has been shown to enhance the photocatalytic activity of the resulting hybrid material. acs.org
Sensing Applications: The luminescent properties of molybdenum clusters are sensitive to their environment, which has led to their development as chemical sensors. A notable example is their use in the detection of trace amounts of nitroaromatic compounds like trinitrotoluene (TNT), where the fluorescence of the cluster is quenched in the presence of the analyte. nih.govacs.org
Data Tables
Table 1: Physical and Structural Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Mo₆Cl₁₂ | wikipedia.org |
| Molar Mass | 953.1 g/mol | N/A |
| Appearance | Yellow crystalline solid | wikipedia.org |
| Density | 3.17 g/cm³ | wikipedia.org |
| Melting Point | 530 °C (986 °F; 803 K) | wikipedia.org |
| Crystal Structure | Polymeric, based on [Mo₆Cl₈]⁴⁺ clusters | wikipedia.org |
| Core Structure | Octahedron of 6 Mo atoms | wikipedia.org |
| Ligand Arrangement | 8 face-capping (μ₃-Cl) and 4 terminal Cl | wikipedia.org |
| Solubility in water | Low | wikipedia.org |
Table 2: Selected Research Applications of this compound and its Derivatives
| Research Area | Application Example | Key Feature Utilized | Reference(s) |
| Catalysis | Precursor for molybdenum carbide catalysts for synthesis gas production. | Formation of active carbide species. | google.com |
| Photocatalysis | Hydrogen evolution from water when anchored on graphene. | Light absorption and electron transfer. | acs.org |
| Sensors | Fluorescent detection of trinitrotoluene (TNT). | Luminescence quenching by analyte. | nih.govacs.org |
| Bioimaging | Potential as fluorescent probes for tracking cancer cells. | Intense red/near-IR luminescence. | nih.govacs.org |
| Materials Science | Building blocks for porous materials and molecular sieves. | Stable cluster core with versatile coordination sites. | nih.gov |
Structure
2D Structure
Properties
CAS No. |
11062-51-4 |
|---|---|
Molecular Formula |
Cl12Mo6 |
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
molybdenum(2+);dodecachloride |
InChI |
InChI=1S/12ClH.6Mo/h12*1H;;;;;;/q;;;;;;;;;;;;6*+2/p-12 |
InChI Key |
HCCMSBBXUYYHHU-UHFFFAOYSA-B |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo+2].[Mo+2].[Mo+2].[Mo+2].[Mo+2].[Mo+2] |
Isomeric SMILES |
Cl[Mo]Cl.Cl[Mo]Cl.Cl[Mo]Cl.Cl[Mo]Cl.Cl[Mo]Cl.Cl[Mo]Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo+2].[Mo+2].[Mo+2].[Mo+2].[Mo+2].[Mo+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexamolybdenum dodecachloride |
Origin of Product |
United States |
Synthetic Methodologies for Hexamolybdenum Dodecachloride and Its Derivatives
High-Temperature Solid-State Synthesis Routes
High-temperature solid-state synthesis is a cornerstone for producing robust inorganic clusters like hexamolybdenum dodecachloride. These methods rely on the thermal energy to drive reactions between solid reactants, leading to the formation of thermodynamically stable products.
Reduction of Molybdenum(V) Chloride with Bismuth
A notable and efficient method for the synthesis of this compound involves the reduction of molybdenum(V) chloride (MoCl₅) using elemental bismuth (Bi) as the reducing agent. This reaction is typically carried out in a sealed ampule under vacuum at elevated temperatures to yield a mixture containing the desired molybdenum cluster and bismuth trichloride (B1173362) (BiCl₃).
The efficiency of the reduction of molybdenum(V) chloride with bismuth is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield of the desired product include temperature, reaction duration, and the stoichiometry of the reactants.
Initial studies have demonstrated that heating a stoichiometric mixture of MoCl₅ and Bi in a sealed borosilicate ampule at 350 °C for a period of 2.5 days leads to the formation of a product mixture. researchgate.net While this method has been shown to be effective, the reported yield for the subsequent formation of the chloromolybdic acid intermediate is around 80% and is explicitly stated as "unoptimized," suggesting that further improvements are possible. uiowa.edu
| Parameter | Condition | Yield (unoptimized) | Reference |
| Reactants | MoCl₅, Bi | ~80% (for subsequent chloromolybdic acid) | uiowa.edu |
| Temperature | 350 °C | researchgate.net | |
| Duration | 2.5 days | researchgate.net | |
| Atmosphere | Vacuum | researchgate.net |
This table presents the initial, unoptimized conditions for the bismuth reduction of molybdenum(V) chloride.
Further optimization could involve systematic variation of the temperature profile, such as a gradual ramp to the final temperature, and exploring different molar ratios of MoCl₅ to Bi to ensure complete reduction while minimizing the formation of side products. The duration of the reaction is another critical factor that could be adjusted to drive the reaction to completion.
6 MoCl₅ + 2 Bi → Mo₆Cl₁₂ + 2 BiCl₃
The role of bismuth trichloride is primarily that of a byproduct which can be conveniently removed from the reaction mixture through sublimation due to its volatility. uiowa.edu This purification step is crucial for the isolation of the non-volatile this compound. The formation of BiCl₃ is a direct consequence of the oxidation of bismuth from its elemental state (0) to the +3 oxidation state, which in turn reduces molybdenum from +5 in MoCl₅ to the formal oxidation state of +2 in the [Mo₆Cl₁₂] cluster.
While BiCl₃ is the major and well-characterized intermediate byproduct, the complex nature of solid-state reactions suggests the potential for other transient intermediate species to form on the reaction pathway. However, detailed mechanistic studies to isolate and characterize such intermediates in this specific reaction are not extensively reported in the literature.
Synthesis via Chloromolybdic Acid Intermediates, (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O
An alternative and often complementary approach to obtaining pure this compound involves the use of a chloromolybdic acid intermediate, specifically (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O. This method allows for purification of the cluster through crystallization from an aqueous acidic solution before its final conversion to the solvent-free Mo₆Cl₁₂.
The crude product obtained from the reduction of molybdenum(V) chloride with bismuth can be treated with concentrated hydrochloric acid to yield the orange-yellow chloromolybdic acid, (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O. researchgate.net This acid contains the same core [Mo₆Cl₈]⁴⁺ cluster unit, but with six terminal chloride ligands and associated hydronium ions and water molecules in its crystal structure. The formation of this hydrated acid allows for its purification by recrystallization from aqueous HCl, achieving an unoptimized yield of 80%. uiowa.edu
The characterization of chloromolybdic acid is crucial to confirm the integrity of the molybdenum cluster. Techniques such as elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, and UV-visible spectroscopy are employed. researchgate.net FT-IR spectroscopy is particularly useful for identifying the presence of water and hydronium ions through their characteristic O-H stretching and bending vibrations.
| Analytical Technique | Observation | Inferred Property | Reference |
| Elemental Analysis | Confirms the ratio of Mo and Cl | Stoichiometry of the compound | researchgate.net |
| FT-IR Spectroscopy | Presence of O-H stretching bands | Indicates water of hydration and hydronium ions | researchgate.net |
| UV-Visible Spectroscopy | Characteristic absorption bands | Electronic structure of the [Mo₆Cl₁₄]²⁻ anion | researchgate.net |
This table summarizes the key characterization techniques used for chloromolybdic acid.
Once the purified chloromolybdic acid, (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O, is obtained, it can be converted to the anhydrous this compound through a thermochemical process. This step involves the controlled heating of the acid under vacuum to drive off the water molecules and hydrogen chloride, resulting in the formation of Mo₆Cl₁₂.
This thermal decomposition has been reported to proceed with a high yield of 95%. uiowa.edu The process requires careful temperature control to ensure the complete removal of water and HCl without causing decomposition of the molybdenum cluster itself. The final product, this compound, is a stable, non-volatile solid.
Alternative Preparative Approaches for Mo6Cl12
While the traditional high-temperature solid-state synthesis remains a primary route to this compound (Mo6Cl12), alternative methods have been explored to achieve this and related cluster compounds under different conditions. These approaches often aim for lower temperatures, improved purity, or different product morphologies.
The direct synthesis of this compound from molybdenum trioxide (MoO3) and chlorine gas (Cl2) is not a commonly documented method. Reactions involving these precursors typically yield molybdenum oxychlorides rather than the hexanuclear cluster. For instance, processes have been developed to synthesize high-purity molybdenum oxychloride by reacting molybdenum oxide powder with chlorine gas, followed by sublimation and recrystallization to purify the product. google.com This indicates that under typical reaction conditions, the combination of MoO3 and Cl2 favors the formation of compounds where molybdenum retains a higher oxidation state and is bonded to both oxygen and chlorine, rather than undergoing the reductive condensation required to form the Mo6 cluster.
The use of molten salt media offers a viable, lower-temperature route for the synthesis of molybdenum clusters through the reduction of higher molybdenum halides. Molten salt electrolysis is an attractive method due to its ability to handle reactants at temperatures below those required for solid-state reactions and to produce crystalline products. mdpi.com
In these systems, a higher-valent molybdenum halide, such as molybdenum(V) chloride (MoCl5), is dissolved in a eutectic mixture of alkali metal chlorides (e.g., NaCl-KCl or LiCl-KCl). The reduction of the molybdenum species to the lower oxidation state characteristic of the [Mo6Cl8]^4+^ core can be achieved electrochemically. Spectroelectrochemical studies in molten chlorides have identified various molybdenum species, including Mo(III), Mo(IV), and Mo(V), confirming that different oxidation states can be stabilized in the melt. researchgate.net By controlling the electrochemical potential at the cathode, the dissolved higher-valent molybdenum ions can be systematically reduced to form the hexanuclear cluster, which can then precipitate from the melt. This method allows for careful control over the reduction process, potentially leading to higher purity products compared to high-temperature solid-state reactions.
Table 1: Comparison of Synthetic Approaches for Molybdenum Clusters
| Parameter | Solid-State Synthesis | Molten Salt Synthesis |
|---|---|---|
| Precursors | Mo, MoCl |
MoCl |
| Temperature | High (>600°C) | Moderate (450-750°C) researchgate.net |
| Mechanism | Reductive Condensation | Electrochemical Reduction |
| Key Advantage | Established Method | Lower Temperature, Purity Control |
Preparation and Derivatization of Octahedral Mo6Cl8-Based Cluster Units
The core [Mo6Cl8]^4+^ cluster is a robust building block that can be chemically modified to create a vast family of derivatives with tailored properties. Derivatization can occur at the eight inner (face-capping) ligand positions or the six outer (apical) ligand positions.
The halide ligands in the [Mo6X8]^4+^ core (where X is a halogen) can be substituted to create mixed-halide or fully substituted chalcogenide clusters. These substitutions significantly influence the electronic and photophysical properties of the cluster.
The synthesis of chalcogenide derivatives often involves the replacement of both inner and terminal halide ligands. For example, a series of water-soluble neutral cluster complexes, [{M6Q8}(P(C2H4CONH2)3)6] (where M = Mo, W; Q = S, Se), has been synthesized by the simultaneous replacement of inner and terminal iodide ligands in [{M6I8}I6]^2-^ with chalcogenides and an organic phosphine (B1218219) ligand. nih.gov The hydrothermal synthesis of open-framework chalcogenides can also lead to the formation of new chalcogenide clusters, where simple elemental forms and inorganic salts are used as precursors instead of pre-formed molecular clusters. csulb.edu
Table 2: Examples of Chalcogenide Cluster Synthesis
| Starting Cluster | Reagents | Resulting Core | Reference |
|---|---|---|---|
| [{Mo |
Chalcogen source (S, Se), P(C |
{Mo |
nih.gov |
Note: While the second entry involves Niobium (Nb), it illustrates a common synthetic strategy in chalcogenide cluster chemistry.
The six apical positions of the [Mo6Cl8]^4+^ cluster are available for coordination with a wide variety of external ligands, leading to the formation of discrete coordination complexes with the general formula [{Mo6Cl8}L6]^n^, where L is an apical ligand. researchgate.netresearchgate.net This derivatization is a key strategy for tuning the solubility, reactivity, and electronic properties of the cluster for specific applications.
The synthesis of these complexes typically involves reacting the parent this compound with a source of the desired apical ligand in a suitable solvent. A wide range of ligands can be incorporated, including other halides, pseudohalides, and oxygen- or nitrogen-donating organic molecules like carboxylates and amines. For example, cluster monomers with the general formula (Bu4N)2[(Mo6Cl8)(CF3COO)6–n(CH2=CHCOO)n] have been synthesized and characterized. researchgate.net These reactions demonstrate the ability to introduce functional organic groups, such as polymerizable acrylate (B77674) ligands, onto the inorganic cluster core. The coordination of strongly electron-withdrawing apical ligands has been shown to enhance the luminescence of the resulting complexes. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Mo |
| Molybdenum Trioxide | MoO |
| Molybdenum(V) chloride | MoCl |
| Sodium Chloride | NaCl |
| Potassium Chloride | KCl |
Structural Elucidation and Electronic Structure Investigations
Core Cluster Architecture: The {Mo₆Cl₈}⁴⁺ Unit
The foundational structural motif of hexamolybdenum dodecachloride is the {Mo₆Cl₈}⁴⁺ cluster core. This robust and stable unit is central to the chemistry of this compound and its derivatives.
The six molybdenum atoms within the {Mo₆Cl₈}⁴⁺ core are arranged at the vertices of a regular octahedron. researchgate.net This arrangement facilitates strong metal-metal bonding, a key feature of this cluster compound. The octahedral geometry provides a framework for the delocalized metallic bonding that contributes to the cluster's stability. The Mo-Mo bond lengths are indicative of significant metal-metal interactions, which are crucial to the electronic properties of the compound.
The eight chloride ligands in the {Mo₆Cl₈}⁴⁺ core are positioned above the triangular faces of the molybdenum octahedron, acting as triply bridging (μ₃-Cl) ligands. acs.org This arrangement creates a cubic disposition of chlorine atoms that encapsulates the molybdenum octahedron. nih.gov In the neutral Mo₆Cl₁₂ molecule, an additional four chlorine atoms are present as terminal ligands, each bonded to a single molybdenum atom. These terminal ligands can be substituted by other ligands, leading to a diverse range of derivative compounds.
Coordination Sphere and Complex Ion Formation in Solution and Solid State
The coordination sphere of the {Mo₆Cl₈}⁴⁺ cluster core is not limited to the inner eight bridging and four terminal chlorine atoms of the neutral Mo₆Cl₁₂ molecule. wikipedia.org In various media, the cluster can coordinate with additional ligands, leading to the formation of complex ions and extended structures.
In the presence of excess chloride ions, such as in concentrated hydrochloric acid, this compound dissolves to form the anionic complex [Mo₆(μ₃-Cl)₈Cl₆]²⁻. acs.org This anion consists of the central {Mo₆Cl₈}⁴⁺ core with six terminal chloride ligands occupying the apical positions of the molybdenum octahedron. This species has been characterized in various salts, such as (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O. acs.orgacs.org The formation of this and related complex ions is a key aspect of the solution chemistry of Mo₆Cl₁₂. libretexts.orgnih.gov
| Technique | Observed Features | Interpretation |
|---|---|---|
| UV-Vis (in DMSO) | λmax at 330 nm | Electronic transitions within the cluster core. acs.org |
| FT-IR | Broad absorption from 3200–3600 cm-1 | O-H stretching from associated water molecules. acs.org |
This compound can serve as a building block for the synthesis of coordination polymers. ksu.edu.samsu.edubeautifulchemistry.net The terminal chloride ligands can be substituted by bifunctional organic ligands, which can then link multiple {Mo₆Cl₈}⁴⁺ clusters together to form one-, two-, or three-dimensional polymeric networks. These materials are of interest for their potential applications in areas such as catalysis and materials science. The structure of these polymers is dictated by the geometry of the organic linker and the coordination preferences of the molybdenum cluster. For example, the compound Mo₆Cl₁₂(OH₂)₂ features a three-dimensional network connected by hydrogen bonding. researchgate.net
Theoretical Approaches to Cluster Bonding and Electronic Structure
The bonding and electronic structure of the {Mo₆Cl₈}⁴⁺ cluster have been the subject of numerous theoretical investigations. Molecular orbital (MO) theory has been successfully applied to describe the electronic structure of this and related clusters. These calculations reveal a set of closely spaced, delocalized molecular orbitals that are primarily composed of molybdenum d-orbitals. These metal-metal bonding orbitals are responsible for the stability of the cluster.
Theoretical studies, including Density Functional Theory (DFT) calculations, have provided insights into the nature of the electronic transitions observed in the UV-Visible spectra of these compounds. americanelements.com The calculations indicate that the lowest energy electronic transitions are of the metal-to-metal charge transfer (MMCT) type, localized within the {Mo₆Cl₈}⁴⁺ core. acs.org These theoretical models are essential for understanding the photophysical properties, such as the luminescence, of these clusters.
| Property | Theoretical Finding | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | Mainly metallic in character. acs.org | Central to the cluster's redox chemistry. |
| Lowest Unoccupied Molecular Orbitals (LUMOs) | Primarily located within the {Mo₆Cl₈}⁴⁺ core. acs.org | Important for understanding electronic transitions and photophysical properties. |
| Electronic Transitions | Allowed transitions are primarily of the MMCT type. acs.org | Explains the observed absorption and emission spectra. |
Density Functional Theory (DFT) Calculations on Electronic Orbitals
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of complex systems like this compound. Theoretical calculations are crucial for understanding the distribution and energy levels of the electronic orbitals, which are primarily associated with the central {Mo₆Cl₈}⁴⁺ core.
Studies employing DFT reveal that the electronic structure is characterized by a high density of states originating from the molybdenum d-orbitals. These calculations confirm that the 24 valence electrons from the six molybdenum atoms are fully engaged in metal-metal bonding within the Mo₆ octahedron, leading to a highly stable and robust cluster core. The orbitals involved are complex, resulting from the linear combination of the d-orbitals of the six metal atoms. The arrangement of the eight inner chloride ligands (Clᵢ), which cap the faces of the Mo₆ octahedron, and the six apical chloride ligands (Clₐ) also significantly influence the energy levels of the molecular orbitals.
Computational models typically analyze the [Mo₆Cl₁₄]²⁻ anion, which is structurally analogous to Mo₆Cl₁₂ with its six apical ligands, to provide insight into the electronic properties. These DFT studies consistently show that the frontier orbitals, which dictate the cluster's reactivity and photophysical behavior, are predominantly localized on the inorganic {Mo₆Cl₈}⁴⁺ core.
Analysis of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) Contributions
The nature and energy gap of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic transitions. In the context of the hexamolybdenum chloride cluster, the HOMO-LUMO gap helps explain its stability and photophysical properties.
DFT calculations indicate that the HOMO of the [Mo₆Cl₁₄]²⁻ cluster is primarily metallic in character, meaning it is mainly composed of contributions from the molybdenum atoms' d-orbitals. wikipedia.orgnih.gov This metallic nature is a direct consequence of the extensive metal-metal bonding within the Mo₆ core.
Conversely, the lowest unoccupied molecular orbitals (LUMOs) are also largely located within the {Mo₆Cl₈}⁴⁺ core. wikipedia.orgnih.gov The localization of both HOMO and LUMO on the metallic core is a distinguishing feature of these clusters. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter derived from these calculations and is instrumental in interpreting the electronic absorption spectra of the compound.
Table 1: Frontier Molecular Orbital Characteristics for [Mo₆Cl₁₄]²⁻
| Molecular Orbital | Primary Contribution | Location of Orbitals |
| HOMO | Molybdenum d-orbitals | {Mo₆Cl₈}⁴⁺ Core (Metallic) |
| LUMO | Molybdenum d-orbitals | {Mo₆Cl₈}⁴⁺ Core |
Computational Studies of Electronic Transitions and Excited States
Computational studies have been essential in interpreting the electronic absorption spectra of this compound and related clusters. The observed electronic transitions are predominantly assigned as metal-to-metal charge transfer (MMCT) type transitions. wikipedia.orgnih.gov This assignment is supported by DFT calculations, which show that both the occupied and virtual orbitals involved in these transitions are centered on the Mo₆ core.
The closely spaced excited states resulting from these electronic transitions are also localized on the {Mo₆Cl₈}⁴⁺ core, with minimal participation from the apical chloride ligands. wikipedia.orgnih.gov This localization explains why the photophysical properties of these clusters are largely determined by the nature of the core and are less sensitive to the identity of the apical ligands, unless the ligands introduce new, low-lying orbitals. These computational findings are consistent with the luminescent properties observed in many hexamolybdenum cluster compounds.
Table 2: Summary of Electronic Transition Data from Computational Studies
| Property | Description |
| Transition Type | Primarily Metal-to-Metal Charge Transfer (MMCT) |
| Orbital Involvement | Transitions occur between orbitals localized on the Mo₆ core |
| Excited States | Localized on the {Mo₆Cl₈}⁴⁺ core |
| Ligand Participation | Minimal contribution from apical ligands in low-energy transitions |
Spectroscopic Characterization Techniques and Insights
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, investigates the vibrational modes of molecules. These vibrations are quantized and correspond to specific energy levels, making them sensitive probes of bond strengths, molecular geometry, and the local environment of atoms within the cluster.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonds within a molecule, particularly those involving ligands attached to the inorganic core. libretexts.orglibretexts.orgnih.gov When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies, such as stretching and bending. msu.edu
In the context of hexamolybdenum dodecachloride, FT-IR is primarily used to study the vibrations of ligands coordinated to the {Mo₆} cluster core. The core Mo-Cl and Mo-Mo vibrations typically occur in the far-infrared region (< 400 cm⁻¹), which is less commonly accessed by standard mid-infrared spectrometers. libretexts.org However, when organic or other inorganic ligands are substituted for the apical chloride ions, their characteristic vibrational bands appear in the mid-infrared range (4000–400 cm⁻¹). libretexts.orgresearchgate.net This allows for the confirmation of successful ligand exchange and provides insight into the coordination environment of the cluster. For example, the presence of water molecules can be identified by characteristic O-H stretching and H-O-H bending vibrations. researchgate.net
Table 1: General FT-IR Vibrational Frequencies for Common Ligands and Bonds
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Symmetric/Asymmetric Stretch | Mo-O-Mo | 873 cm⁻¹ researchgate.net |
| Bending Vibration | δ H₂O | 1622 cm⁻¹, 1435.5 cm⁻¹ researchgate.net |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000–2850 cm⁻¹ libretexts.org |
| C=O Stretch | Aldehyde, Ketone, Ester | 1740–1660 cm⁻¹ |
This table provides general frequency ranges and specific examples for illustrative purposes.
Raman spectroscopy is highly complementary to FT-IR and is particularly effective for studying the core vibrations of the hexamolybdenum cluster. lehigh.edu This technique relies on the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule. amazonaws.com Raman is especially sensitive to symmetric, non-polar bonds, making it ideal for probing the Mo-Mo and Mo-Cl bonds that form the robust [Mo₆Cl₈]⁴⁺ core. researchgate.netnih.gov
Studies on compounds like (H₃O)₂[(Mo₆Cl₈)Cl₆]·6H₂O have identified key vibrational modes. For instance, a prominent Raman peak observed around 321 cm⁻¹ is attributed to the breathing vibration of the triply-bridged inner chlorine atoms (Mo-Clᵢ). researchgate.net The Raman spectra of these clusters are generally found to be insensitive to the exchange of outer (apical) ligands, demonstrating that the core structure's vibrations are largely independent of the nature of the apical ligand. researchgate.net However, significant structural changes to the core, such as those induced by high-temperature treatment, result in noticeable shifts and the appearance of new peaks in the Raman spectrum. researchgate.net
Table 2: Characteristic Raman Peaks for Molybdenum Cluster Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound Context |
|---|---|---|
| ~321 cm⁻¹ | Triple-bridged Mo-Clᵢ breathing vibration | (H₃O)₂[(Mo₆Cl₈)Cl₆]·6H₂O researchgate.net |
| 366 cm⁻¹, 425 cm⁻¹ | Mo-S modes (tentative) | MoO(SPh)₄ nih.gov |
Electronic Spectroscopy for Electronic Structure Probing
Electronic spectroscopy involves the absorption or emission of photons in the ultraviolet (UV) and visible regions of the spectrum. msu.edu This absorption or emission corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state or their relaxation back down. shu.ac.ukfiveable.me These techniques provide fundamental insights into the electronic structure, bonding, and photophysical properties of this compound.
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. slideshare.net For hexamolybdenum clusters, the UV-Vis spectra are characterized by intense absorption bands, typically in the UV and blue-violet regions of the spectrum. nih.govmdpi.com These absorptions are generally attributed to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from an orbital primarily located on the chloride ligands to an empty or partially filled orbital centered on the molybdenum metal core. nih.gov
For example, thin films of related [Mo₆Br₁₄]²⁻ cluster precursors strongly absorb light in the wavelength range below 580 nm. mdpi.com The specific position and intensity of these absorption bands can be influenced by the solvent and the nature of the ligands attached to the cluster core. fiveable.me The spectra can be complex due to the presence of multiple possible electronic transitions, including π → π* and n → π* transitions, especially when organic ligands with unsaturated bonds or lone pairs are present. shu.ac.ukuzh.chlibretexts.org
Table 3: UV-Vis Absorption Data for Molybdenum Clusters
| Absorption Maximum (λₘₐₓ) | Transition Type (General) | Compound System |
|---|---|---|
| < 580 nm | Charge-Transfer | [Mo₆Br₁₄]²⁻ cluster films mdpi.com |
| 300 - 500 nm | Strong Absorption Region | Cs₂Mo₆Br₁₄ precursor in MEK mdpi.com |
Many hexanuclear molybdenum clusters, including derivatives of Mo₆Cl₁₂, are known for their strong photoluminescence, typically observed as a broad emission band in the red or near-infrared region of the spectrum. researchgate.net This luminescence originates from the radiative decay of an electron from an excited state back to the ground state. The emission is a characteristic property of the inorganic {M₆X₈}⁴⁺ core (where M=Mo, W and X=Cl, Br, I). nih.gov
Upon excitation with UV or visible light, the cluster is promoted to an excited state. Following non-radiative relaxation to the lowest-lying excited state, it can then emit a photon to return to the ground state. For the related [Mo₆Cl₁₄]²⁻ cluster in a DMSO solution, excitation at 312 nm results in a broad emission band spanning from 330 to 600 nm, with a maximum intensity at 409 nm. nih.gov The significant difference between the excitation and emission wavelengths (Stokes shift) is characteristic of these cluster compounds.
Table 4: Photoluminescence Properties of a Molybdenum Cluster Derivative
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Wavelength | 312 nm | [Mo₆Cl₁₄]²⁻ in DMSO nih.gov |
| Emission Maximum | 409 nm | [Mo₆Cl₁₄]²⁻ in DMSO nih.gov |
The luminescence of hexamolybdenum clusters can be diminished or "quenched" by interaction with other molecules. nih.gov Luminescence quenching refers to any process that decreases the intensity of fluorescence or phosphorescence. Studying these mechanisms provides insight into the excited-state reactivity and interactions of the cluster.
A common quenching mechanism is collisional quenching, where the excited cluster deactivates upon collision with another molecule (the quencher). This process is often analyzed using the Stern-Volmer equation. nih.gov For instance, the luminescence of the [Mo₆Cl₁₄]²⁻ cluster is effectively quenched by nitroaromatic compounds like trinitrotoluene (TNT), a phenomenon that can be exploited for chemical sensing applications. nih.gov The presence of molecular oxygen can also quench the red phosphorescence characteristic of many molybdenum and tungsten clusters. researchgate.net
The luminescence lifetime (τ) is the average time the cluster spends in the excited state before returning to the ground state. It is a critical parameter for understanding excited-state dynamics. For (Bu₄N)₂[Mo₆Cl₁₄], the emission lifetime is approximately 180 µs. However, the coordination of different ligands can dramatically alter this lifetime. For example, the introduction of thiolate ligands strongly promotes non-radiative decay processes, causing a significant reduction in the emission lifetime to as low as 6 µs. researchgate.net
Table 5: Luminescence Lifetime and Quenching Data for Molybdenum Clusters
| Compound | Lifetime (τₑₘ) | Quenching Information |
|---|---|---|
| (Bu₄N)₂[Mo₆Cl₁₄] | 180 µs | Quenched by nitroaromatics and O₂ nih.govresearchgate.netresearchgate.net |
X-ray Based Characterization Methods
X-ray techniques are fundamental in determining the solid-state structure and elemental composition of this compound.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, single-crystal XRD analysis reveals that it does not adopt a simple ionic lattice but rather a complex cluster-based structure.
The fundamental building block of the compound is the [Mo₆Cl₈]⁴⁺ cluster core. In this core, six molybdenum atoms form an octahedron (an Mo₆ cluster). Eight chloride ions are positioned above the faces of this octahedron, acting as triply bridging ligands (μ₃-Cl). The solid-state structure of Mo₆Cl₁₂ is polymeric, where these [Mo₆Cl₈]⁴⁺ clusters are linked by four additional chloride ions that bridge between adjacent clusters.
Detailed crystallographic studies have established that Mo₆Cl₁₂ crystallizes in the orthorhombic system with the Cmce space group. The precise dimensions of the unit cell and specific bond lengths provide unambiguous proof of its intricate covalent and metallic bonding characteristics.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmce |
| Lattice Parameter (a) | 11.41 Å |
| Lattice Parameter (b) | 14.64 Å |
| Lattice Parameter (c) | 11.38 Å |
| Mo-Cl Bond Length (Range) | 2.38 - 2.52 Å |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a compound. By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons can then be calculated, which is characteristic of the element and its chemical environment.
For this compound, XPS is instrumental in confirming the +2 oxidation state of the molybdenum atoms. The binding energy of the Mo 3d core electrons in Mo(II) is distinct from that of other common molybdenum oxidation states, such as Mo(0), Mo(IV), Mo(V), or Mo(VI). Analysis of the Mo 3d region of the XPS spectrum for Mo₆Cl₁₂ would show peaks corresponding to the Mo(II) state. The characteristic spin-orbit splitting between the Mo 3d₅/₂ and Mo 3d₃/₂ peaks (approximately 3.13 eV) is also observed. mpg.denih.gov By comparing the measured binding energies to reference values for various molybdenum compounds, XPS provides direct evidence of the chemical state within the cluster.
| Oxidation State | Compound Type | Approximate Binding Energy (eV) |
|---|---|---|
| Mo(0) | Metallic Mo | 228.0 |
| Mo(II) | Mo₆Cl₁₂ | ~229 (Expected) |
| Mo(IV) | MoO₂ | 229.3 |
| Mo(V) | Mo₂O₅ | 231.6 - 231.9 |
| Mo(VI) | MoO₃ | 232.5 |
Other Physico-Chemical Analytical Methodologies
Beyond spectroscopic methods that probe the solid state, various physico-chemical techniques are employed to understand the behavior of this compound in solution, which is key to its reactivity and further chemical transformations.
Cryoscopy, the measurement of the freezing point depression of a solvent upon the addition of a solute, is a classical method for determining the number of solute particles in a solution. This technique is used to calculate the van 't Hoff factor (i), which is the ratio of the moles of particles in solution to the moles of solute dissolved.
For this compound, cryoscopic measurements in suitable solvents are crucial for demonstrating that the [Mo₆Cl₈]⁴⁺ cluster core remains intact upon dissolution. If the compound were to dissociate completely into its constituent ions (6 Mo²⁺ and 12 Cl⁻), a very large van 't Hoff factor would be expected. However, experimental evidence from cryoscopy supports the persistence of the cluster unit in solution. When Mo₆Cl₁₂ is dissolved in polar solvents in the presence of excess chloride ions, it forms the dianion [Mo₆Cl₁₄]²⁻. Cryoscopic studies on salts of this anion would yield a van 't Hoff factor consistent with the formation of two cations and one cluster anion, confirming the stability of the hexamolybdenum core.
Molecular (or molar) conductivity measurements provide insight into the number and charge of ions present in a solution. The conductivity of an electrolyte solution is dependent on the concentration and mobility of its constituent ions.
Studies on solutions of this compound and its derivatives, such as salts of the [Mo₆Cl₁₄]²⁻ anion, are used to corroborate the nature of the ionic species present. By measuring the molar conductivity at various concentrations and comparing the results to known electrolytes, the charge of the complex ion can be determined. For instance, dissolving Mo₆Cl₁₂ in hydrochloric acid yields (H₃O)₂[Mo₆Cl₁₄]. Conductivity measurements of this solution would be consistent with a 2:1 electrolyte, where two hydronium cations (H₃O⁺) and one large, less mobile cluster anion ([Mo₆Cl₁₄]²⁻) are the charge carriers. This data provides strong evidence against the dissociation of the cluster into smaller ions and supports the integrity of the octahedral Mo₆ core in solution.
Magnetic susceptibility measurements determine how a material responds to an applied magnetic field, providing information about the presence and number of unpaired electrons. Materials can be classified as diamagnetic (repelled by a magnetic field, no unpaired electrons) or paramagnetic (attracted to a magnetic field, one or more unpaired electrons).
The electronic structure of the [Mo₆Cl₈]⁴⁺ cluster core features 24 valence electrons from the six Mo(II) centers. According to molecular orbital theory for such clusters, these 24 electrons completely fill the bonding molecular orbitals derived from the metal d-orbitals. With all electrons paired, the this compound compound is predicted to be diamagnetic. Magnetic susceptibility measurements confirm this diamagnetism, showing a small negative susceptibility. This result is a cornerstone in understanding the electronic structure of the cluster, providing direct experimental proof of the extensive metal-metal bonding and the paired nature of the valence electrons within the Mo₆ octahedron. Any significant paramagnetic character would indicate the presence of unpaired electrons, which would contradict the established molecular orbital model for this stable cluster.
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis is a fundamental technique in chemistry used to determine the elemental composition of a compound. In the context of this compound (Mo₆Cl₁₂), this method is crucial for verifying the empirical formula and confirming the stoichiometry of the synthesized cluster. By comparing the experimentally determined mass percentages of molybdenum (Mo) and chlorine (Cl) with the calculated theoretical values, researchers can assess the purity and accuracy of the prepared compound.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent elements (Atomic mass of Mo ≈ 95.94 g/mol ; Cl ≈ 35.45 g/mol ). The molar mass of Mo₆Cl₁₂ is approximately 1001.1 g/mol .
The theoretical percentages are determined as follows:
Molybdenum (Mo): (6 * 95.94 g/mol ) / 1001.1 g/mol * 100% ≈ 57.45%
Chlorine (Cl): (12 * 35.45 g/mol ) / 1001.1 g/mol * 100% ≈ 42.55%
These theoretical values serve as a benchmark against which experimental results are compared. The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products are then analyzed to quantify the amounts of each element present.
Detailed research findings from the synthesis and characterization of molybdenum chloride clusters provide the necessary experimental data for this stoichiometric confirmation. While specific experimental data for the elemental analysis of pure this compound is not always explicitly detailed in all literature, the general practice in synthetic inorganic chemistry is to perform such analyses to validate new compounds or synthetic routes. Any significant deviation between the experimental and theoretical percentages could indicate the presence of impurities, residual solvents, or that the actual stoichiometry of the synthesized compound is different from the expected Mo₆Cl₁₂.
For instance, in the synthesis of related molybdenum cluster compounds, it is common to report the elemental analysis results. In the preparation of a hydrated species, (H₃O)₂[Mo₆(μ₃-Cl)₈Cl₆]·6H₂O, an experimental analysis found the molybdenum content to be 55.50% semanticscholar.org. This highlights the importance of elemental analysis in distinguishing between different forms of the molybdenum chloride cluster.
Below is an interactive data table that presents the theoretical elemental composition of this compound. This table is designed to allow for the input of experimental values to facilitate a direct comparison for stoichiometric analysis.
Reactivity Patterns and Derivatization Chemistry
Ligand Exchange and Substitution Reactions in Solution
The fundamental reactivity of the [Mo₆Cl₈]⁴⁺ core in solution involves the exchange of its apical ligands. These ligand substitution reactions are crucial for synthesizing new cluster complexes and functional materials. The general formula for these octahedral clusters is often represented as [{Mo₆Xⁱ₈}Lª₆]²⁻, where 'Xⁱ' are the inner, face-bridging ligands (like Cl⁻) that form the stable core, and 'Lª' are the labile apical ligands that can be readily exchanged with other molecules or ions. acs.orgacs.org
The mechanism of these substitution reactions can vary, but they generally proceed by either dissociative, associative, or interchange pathways, common for transition metal complexes. In a dissociative mechanism, an apical ligand first detaches from the cluster, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. Conversely, in an associative mechanism, the incoming ligand first coordinates to the cluster, forming a seven-coordinate intermediate before the original ligand is released. The interchange mechanism involves a concerted process where the incoming ligand enters as the outgoing one leaves.
The lability of the apical ligands allows for substitution with a wide range of functional groups. For instance, the apical chloride ligands in the parent [Mo₆Cl₁₄]²⁻ anion can be replaced by other halides (Br⁻, I⁻), pseudohalides, or oxygen-donating ligands. Hydrolysis can occur in aqueous solutions, where water molecules or hydroxide (B78521) ions replace the apical halides. This process can lead to the formation of aqua or hydroxo complexes, such as [{Mo₆I₈}(H₂O)₂(OH)₄]. acs.org This reactivity is critical for preparing precursors for further functionalization or for creating materials with specific catalytic or photophysical properties.
Formation of Novel Cluster Complexes with Diverse External Ligands
The ability to substitute the apical ligands of the hexamolybdenum dodecachloride core has been extensively exploited to create a diverse range of novel cluster complexes with unique functionalities. By choosing specific external ligands, researchers can tune the electronic, optical, and chemical properties of the resulting materials for applications in catalysis, optoelectronics, and biology. nih.gov
One area of development is in the creation of hybrid nanocomposites. For example, a novel heterogeneous catalytic nanomaterial has been prepared by combining a molybdenum cluster halide with a single-layered copper hydroxynitrate (CHN) through a colloidal process. nih.gov In this composite, the molybdenum cluster plays a crucial role in generating hydroxyl radicals from hydrogen peroxide, demonstrating enhanced catalytic activity for degrading organic pollutants. nih.gov
Another strategy involves immobilizing the clusters on solid supports. Hexamolybdenum clusters have been successfully deposited on exfoliated hexagonal boron nitride (h-BN) nanosheets. acs.org This was achieved by impregnating the h-BN matrix with a solution of (Bu₄N)₂[{Mo₆I₈}(NO₃)₆], where the labile nitrate (B79036) ligands facilitate anchoring to the nanosheet surface. The resulting composite material acts as a highly effective and reusable photocatalyst for the degradation of pollutants like rhodamine B under both UV and visible light. acs.org
Furthermore, the functionalization of the cluster with specific organic molecules can impart new properties. For instance, the [Mo₆Cl₁₄]²⁻ cluster has been utilized as a fluorescent sensor for detecting nitroaromatic compounds such as trinitrotoluene (TNT). The interaction between the cluster and TNT leads to a quenching of the cluster's natural luminescence, providing a sensitive detection method. acs.org
Below is a table summarizing examples of novel cluster complexes derived from the hexamolybdenum core.
| External Ligand/Support | Resulting Complex/Material | Key Properties/Applications |
| Copper Hydroxynitrate (CHN) | Mo₆ Cluster-CHN Nanocomposite | Heterogeneous catalyst for organic pollutant degradation. nih.gov |
| Hexagonal Boron Nitride (h-BN) | Mo₆ Cluster supported on h-BN | Reusable photocatalyst for water purification. acs.org |
| Nitrate (NO₃⁻) | (Bu₄N)₂[{Mo₆I₈}(NO₃)₆] | Precursor for immobilization on supports; highly luminescent. acs.org |
| Trinitrotoluene (TNT) Interaction | [Mo₆Cl₁₄]²⁻-TNT Complex | Fluorescence quenching for sensing of nitroaromatic explosives. acs.org |
Investigation of Intercalation Chemistry with this compound-derived Materials
Materials derived from molybdenum halides, including those related to this compound, can be used to create novel intercalation compounds. Intercalation involves the insertion of guest atoms, ions, or molecules into the van der Waals gaps of a host material, leading to modified electronic, optical, and catalytic properties.
A notable example is the use of molybdenum(V) chloride (MoCl₅) as a precursor to intercalate molybdenum chloride species into the nanospace of bilayer graphene. acs.org Upon heating, the intercalated MoCl₅ transforms into various molybdenum chloride nanostructures within the graphene layers, including MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings. acs.org This demonstrates how the confined space within a layered host can stabilize unusual low-dimensional structures derived from a molybdenum halide precursor.
Similarly, molybdenum chloride has been intercalated into graphite (B72142), followed by sulfidation with hydrogen sulfide (B99878). This process results in the formation of molybdenum disulfide (MoS₂) nanosheets situated between the graphite layers. acs.org These MoS₂-graphite intercalation compounds have shown superior activity as catalysts in hydrodesulfurization and hydrogenation reactions compared to conventionally supported MoS₂. acs.org The intercalation method provides a route to highly dispersed, catalytically active nanosheets.
Studies on Disproportionation Reactions of Derived Amorphous Materials (e.g., Chalcogenides)
Amorphous molybdenum chalcogenides, particularly molybdenum sulfides (a-MoSₓ), can be derived from molecular precursors related to hexamolybdenum clusters. The study of their chemical transformations, including decomposition, provides insight into their structure and catalytic activity. While direct evidence for disproportionation reactions—where molybdenum in one oxidation state converts to higher and lower oxidation states—is not extensively detailed in the available literature, the synthesis and thermal decomposition of these materials involve significant redox chemistry.
Amorphous MoS₃ is often prepared by the thermal decomposition of ammonium (B1175870) tetrathiomolybdate, (NH₄)₂MoS₄. bohrium.comtue.nl Spectroscopic studies suggest that the resulting a-MoS₃ contains molybdenum in the Mo(IV) oxidation state, along with both sulfide (S²⁻) and disulfide (S₂²⁻) ligands. researchgate.net The formation of Mo(IV) from a Mo(VI) precursor indicates a complex intramolecular redox process occurs during decomposition rather than a simple loss of sulfur.
Further thermal treatment of a-MoS₃ leads to the formation of MoS₂. researchgate.net The decomposition pathways of related molecular clusters, such as the halogenated dianions [Mo₃S₇X₆]²⁻ (where X = Cl, Br, I), have been studied in the gas phase. These studies show that fragmentation often begins with the loss of a halide ion, followed by the competitive loss of either another halogen or a disulfur (B1233692) molecule (S₂). These pathways provide insight into the fundamental stability and reactivity of the Mo-S framework and how these materials might transform under catalytic conditions. nih.gov
Amorphous molybdenum sulfides are highly active catalysts for the hydrogen evolution reaction (HER). nih.govacs.org It is believed that the active catalyst is not the as-synthesized a-MoS₃ but a reduced form, often described as MoS₂₊ₓ, which is formed under electrochemical conditions. acs.org This activation process involves the reduction of sulfur sites, particularly terminal disulfide units, which are implicated as the catalytically active centers. acs.org
Exploration of Protein-Cluster Complex Formation
The unique photophysical properties of hexamolybdenum clusters, such as their strong luminescence in the red and near-infrared regions, make them attractive candidates for biological applications, including bioimaging and photodynamic therapy. nih.gov Such applications would inherently rely on the interaction between the cluster and biological macromolecules like proteins. However, the direct study of protein-cluster complex formation involving this compound is an emerging field.
For effective interaction with proteins, the surface of the inorganic cluster typically requires modification or functionalization. The native anionic charge and hydrophilicity of many cluster derivatives can hinder their ability to cross cell membranes and interact with specific protein targets. researchgate.net Therefore, a key strategy is to conjugate the cluster with biomolecules or targeting ligands that can facilitate specific binding.
Research into molybdenum-protein interactions in biological systems has identified specific "molybdenum-binding proteins" (MOPs) that regulate the uptake and gene expression related to molybdate (B1676688). nih.gov For example, in the bacterium Rhodobacter capsulatus, transcriptional regulators MopA and MopB form dimers that can bind molybdate oxyanions, demonstrating nature's strategy for specific molybdenum recognition. nih.gov While these natural systems interact with simple molybdate ions rather than synthetic clusters, they provide a blueprint for designing specific protein-cluster interactions.
The potential for hexamolybdenum clusters as bioimaging agents and X-ray contrast media has been noted. nih.gov These applications would require the cluster to be stable in biological media and to either accumulate in target tissues or be conjugated to a targeting moiety (like an antibody or peptide) that directs it to a specific protein or cell type. The exploration of stable, functional bioconjugates of hexamolybdenum clusters is a critical next step for realizing their biomedical potential.
Advanced Research Applications in Materials Science and Catalysis
Catalytic Applications of Hexamolybdenum Dodecachloride and Derivatives
The catalytic utility of this compound and its derivatives is an expanding field of study. The core molybdenum cluster can act as a multielectron reservoir, facilitating redox reactions, while the chloride ligands can be substituted to tune the compound's solubility, stability, and catalytic activity.
While ammonium (B1175870) heptamolybdate and molybdenum oxides are more conventional precursors, the potential of using this compound to synthesize supported molybdenum carbide catalysts is an area of academic exploration. The synthesis of these catalysts involves the decomposition of the precursor on a high-surface-area support, followed by a carburization step.
The synthesis of active molybdenum carbide phases from a precursor like this compound would involve impregnation onto a support material, followed by thermal decomposition in a controlled atmosphere. This process would aim to break down the cluster structure and react the molybdenum with a carbon source to form catalytically active carbide phases such as β-Mo₂C or α-MoC₁₋ₓ. The choice of reaction conditions, including temperature and the composition of the gas stream (e.g., a mixture of hydrogen and a hydrocarbon), is critical in determining the final phase and properties of the catalyst.
The choice of support material plays a crucial role in the performance of the resulting molybdenum carbide catalyst. Different supports can influence the dispersion of the active phase, the particle size, and the interaction between the catalyst and the support, all of which affect catalytic activity and stability.
| Support Material | Typical Influence on Catalyst Properties |
| Alumina (B75360) (Al₂O₃) | Provides good thermal stability and mechanical strength. The acidic or basic nature of alumina can be tuned to influence the catalytic reaction. |
| Silica (SiO₂) | Generally considered more inert than alumina, which can be advantageous in minimizing unwanted side reactions. It offers high surface area and tunable porosity. |
| Carbon | Offers high surface area and good chemical resistance, particularly in acidic or basic media. Carbon supports can also actively participate in the carburization process. |
Research into the use of various supports for molybdenum carbide catalysts derived from traditional precursors has shown that the support significantly impacts the catalyst's performance in reactions such as hydrodeoxygenation and reforming. Similar effects would be anticipated for catalysts prepared from a this compound precursor.
Hexamolybdenum cluster compounds have demonstrated notable catalytic activity in heterogeneous oxidation reactions. When activated by an oxidizing agent such as hydrogen peroxide, these clusters can efficiently catalyze the degradation of organic pollutants. For instance, a novel heterogeneous catalytic nanomaterial based on a molybdenum cluster halide has been shown to be highly efficient and reusable for the degradation of organic molecules at room temperature when activated by H₂O₂. feiplar.comnih.gov The catalytic mechanism is believed to involve the generation of highly reactive hydroxyl radicals, with the molybdenum cluster playing a key role in their formation. feiplar.comnih.gov
Molybdenum-based catalysts are known to be active in dehydrogenation reactions, which are crucial in various industrial processes for the production of olefins and other unsaturated compounds. Molybdenum carbides, in particular, have been widely studied for their catalytic activity in reactions such as deoxygenation, denitrification, and dehydrogenation. mdpi.com While direct studies on this compound for these processes are not widely reported, the fundamental properties of the molybdenum cluster suggest its potential as a precursor for catalysts in this area. The ability of the molybdenum centers to undergo changes in oxidation state is a key attribute for catalytic dehydrogenation.
A significant area of research is the design of catalysts that contain well-defined, isolated molybdenum clusters. By anchoring this compound or its derivatives onto a support, it may be possible to create single-site catalysts where the entire cluster acts as the active center. This approach offers the potential for high selectivity and activity, as all the active sites are identical. The synthesis of such catalysts would involve the reaction of the molybdenum cluster with the surface of the support material to form a strong chemical bond, preventing leaching of the active species. This strategy could lead to the development of highly stable and reusable catalysts for a range of applications.
Radiochemical Applications
Enrichment of Molybdenum Isotopes (e.g., 99Mo) via Szilard-Chalmers Method
The Szilard-Chalmers effect is a method utilized to separate a radioisotope from a target material of the same element, thereby increasing its specific activity. researchgate.net This process is particularly relevant for the production of medically important isotopes like Molybdenum-99 (⁹⁹Mo). The fundamental principle involves a nuclear reaction, typically neutron capture (n,γ), which imparts sufficient recoil energy to the newly formed radioactive atom to break its chemical bonds within the parent molecule. researchgate.netresearchgate.net This change in chemical form allows for the separation of the radioisotope from the stable target material using chemical techniques such as solvent extraction or ion exchange. researchgate.net
While the Szilard-Chalmers method is a proven technique for enriching ⁹⁹Mo, research has primarily focused on organometallic molybdenum compounds as the target material. Studies have successfully demonstrated the production of high specific activity ⁹⁹Mo using molybdenum oxinate complexes and molybdenum hexacarbonyl. researchgate.netresearchgate.net For instance, when using freshly prepared molybdenum oxinate complexes, an enrichment factor of around 200 with a yield of approximately 30% has been achieved for ⁹⁹Mo. researchgate.net The separated ⁹⁹Mo was found to be in the form of the molybdate (B1676688) ion (⁹⁹MoO₄²⁻). researchgate.net Similarly, systematic studies on molybdenum hexacarbonyl have been conducted to optimize ⁹⁹Mo production, achieving stable extraction yields. researchgate.net
It is important to note that while the application of the Szilard-Chalmers effect to molybdenum compounds is well-documented for ⁹⁹Mo production, the available scientific literature does not specifically detail the use of this compound as a target material for this purpose.
Sensor Development based on Cluster Photophysics
The unique photophysical properties of this compound and its derivatives, specifically their luminescence, have paved the way for the development of advanced chemical sensors. These sensors operate on the principle that the cluster's fluorescence or phosphorescence can be systematically altered, or "quenched," by the presence of specific analytes.
Fluorescence-Based Sensing of Nitroaromatic Compounds (e.g., TNT)
Hexamolybdenum cluster complexes, specifically the [Mo₆Cl₁₄]²⁻ anion, have demonstrated significant potential as fluorescent sensors for the detection of nitroaromatic compounds, which are common components in many explosives. nih.gov The detection of substances like 2,4,6-trinitrotoluene (B92697) (TNT) is crucial for public safety and environmental monitoring. nih.govnih.gov The [Mo₆Cl₁₄]²⁻ cluster exhibits a characteristic broad photoluminescent emission spectrum, which is effectively quenched upon interaction with TNT. nih.gov This quenching phenomenon forms the basis of a sensitive detection method. nih.gov
Fluorescence quenching refers to processes that decrease the fluorescence intensity of a substance. chalcogen.ro In the case of the [Mo₆Cl₁₄]²⁻ cluster interacting with nitroaromatic compounds like TNT, the quenching mechanism is complex. The primary interaction involves the electron-deficient nitroaromatic compound acting as an electron acceptor, which effectively "switches off" the luminescence of the electron-rich molybdenum cluster. nih.govmdpi.com
Several mechanisms can contribute to this phenomenon:
Photoinduced Electron Transfer (PET): Upon excitation by light, an electron can be transferred from the excited state of the fluorophore (the molybdenum cluster) to the quencher (the nitroaromatic compound). This process is a common quenching mechanism for electron-rich fluorophores in the presence of electron-poor quenchers. mdpi.comnih.gov
Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. chalcogen.ro When this complex absorbs light, it returns to the ground state without emitting a photon.
Dynamic (Collisional) Quenching: This mechanism involves the collision of the excited-state fluorophore with the quencher molecule. chalcogen.ro The collision leads to the deactivation of the fluorophore, returning it to the ground state without light emission.
Theoretical studies using Density Functional Theory (DFT) indicate that the lowest unoccupied molecular orbitals (LUMOs) of TNT play a significant role in the electronic transitions of the cluster-TNT complex. nih.gov This suggests a strong electronic interaction that deactivates the luminescent excited state of the molybdenum cluster core. nih.gov The molecules in the excited state are deactivated almost instantaneously when a quencher molecule is in close proximity. nih.gov
The sensitivity of a fluorescence-based sensor is often evaluated using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. nih.gov Experimental analysis of the [Mo₆Cl₁₄]²⁻ cluster for TNT detection has shown a strong correlation, with the data fitting the Stern-Volmer plot well. nih.gov
The quenching efficiency is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity. For the [Mo₆Cl₁₄]²⁻ cluster, the quenching response to TNT was found to be significant, yielding high Ksv values that are comparable or superior to other fluorescent sensors. nih.gov The sensor demonstrated the ability to measure the quenching of the cluster's fluorescence at TNT concentrations higher than 4 x 10⁻⁵ mM. nih.gov
| TNT Concentration Range (mM) | Stern-Volmer Constant (Ksv) (M⁻¹) | Correlation Coefficient (R²) |
|---|---|---|
| (0–3) x 10⁻³ | 2.9 x 10⁵ | 0.999 |
| 3 x 10⁻³ – 0.13 | 1.6 x 10⁴ | 0.997 |
Data sourced from experimental findings on TNT detection using the [Mo₆Cl₁₄]²⁻ cluster. nih.gov
Optical Dissolved Oxygen Sensing through Phosphorescence Quenching
Beyond fluorescence, the phosphorescent properties of molybdenum chloride clusters, specifically K₂Mo₆Cl₁₄, have been harnessed to develop optical sensors for dissolved oxygen (DO). msu.eduaip.orgresearchgate.net These sensors are crucial for a wide range of applications, including environmental water monitoring, biomedical research, and industrial processes. msu.eduresearchgate.net The sensor operates on the principle of phosphorescence quenching by molecular oxygen. msu.edunih.gov
The molybdenum cluster, when immobilized in an oxygen-permeable polymer matrix, is excited by a UV or blue light source, promoting it to an excited electronic state. msu.eduresearchgate.net In the absence of oxygen, the cluster returns to its ground state by emitting red phosphorescent light with a relatively long lifetime. msu.edu However, when molecular oxygen (³O₂), which has a triplet ground state, collides with the excited cluster, it quenches the phosphorescence. msu.edu This bimolecular collisional quenching leads to a decrease in both the intensity and the lifetime of the phosphorescent emission. msu.edu
The relationship between the phosphorescence lifetime and the oxygen concentration is described by the linear Stern-Volmer equation. msu.eduresearchgate.net This allows for quantitative measurement of dissolved oxygen. These sensors have shown excellent performance, with high signal-to-noise ratios and no evidence of photobleaching over thousands of measurements. msu.eduaip.org They can resolve changes in DO concentrations as low as 0.02 mg/L. msu.edu
| Parameter | Value/Observation |
|---|---|
| Indicator Compound | K₂Mo₆Cl₁₄ |
| Sensing Mechanism | Phosphorescence quenching by ³O₂ |
| Governing Equation | Linear Stern-Volmer relationship |
| Operational Range (DO) | 0 - 13 mg/L |
| Resolution | 0.02 mg/L in the 0-2 mg/L range |
| Photobleaching | Not observed over >13,000 measurements |
| Response Time | Continuous measurements with Δt = 10 s |
Data compiled from studies on optical DO sensors utilizing molybdenum chloride cluster phosphorescence. msu.eduaip.org
Molecular Precursors for Chalcogenide-Based Chevrel-Phase Materials Research
This compound serves as a vital molecular precursor in the synthesis of chalcogenide-based Chevrel-phase materials. These materials, with the general formula MₓMo₆X₈ (where M is a metal and X is a chalcogen like sulfur, selenium, or tellurium), are renowned for their unique properties, including superconductivity at high critical fields. researchgate.netdurham.ac.uk
Traditional synthesis of Chevrel phases involves high-temperature solid-state reactions, which often require prolonged reaction times and high energy input. labpartnering.org The use of molecular precursors like this compound offers a more controlled and energy-efficient route to producing these complex structures, particularly at the nanoscale. manchester.ac.uk This approach allows for the synthesis of high-purity nanoscale Chevrel phases. manchester.ac.uk
One of the key strategies involves the "excision" or extraction of the molybdenum cluster core from a pre-existing structure. Research has shown that the {Mo₆Se₈} core can be excised from a solid Chevrel phase by reacting it with molten potassium cyanide (KCN), which results in the formation of discrete [Mo₆Se₈(CN)₆]⁷⁻ and [Mo₆Se₈(CN)₆]⁶⁻ cluster ions. researchgate.nettamu.edu This demonstrates the robustness of the Mo₆ cluster and its potential to be transferred from one material to another.
Furthermore, preparative work has focused on the conversion of the chloride-based cluster to a chalcogenide-based one through ligand exchange. This can involve a chalcogen/chloride exchange reaction starting with the [Mo₆Cl₈]⁴⁺ cluster core, which is a fundamental component of this compound, to form Mo₆S₈ or Mo₆Se₈ clusters. tamu.edu Another documented synthesis route involves the reaction of [Mo₆S₈(PEt₃)₆] with elemental sulfur, which yields a dodecanuclear cluster, [Mo₁₂S₁₆(PEt₃)₁₀], featuring the characteristic intercluster bonding found in Chevrel phases. oup.com While this particular synthesis does not start from the chloride, it illustrates the principle of building more complex structures from pre-formed molybdenum-chalcogenide clusters.
The molecular precursor approach facilitates the creation of nanostructured Chevrel-phase materials, which have applications in various technologies. For instance, nanoscale Mo₆S₈ has been investigated as a highly efficient electrode material for aqueous lithium-ion batteries and as an electrocatalyst for the hydrogen evolution reaction. manchester.ac.ukmanchester.ac.uk
Investigations in Conductor Materials Development Utilizing Mo₆Cl₁₂
The unique electronic structure of the this compound cluster has prompted investigations into its use in the development of new conductor materials. The metallic nature of the Mo-Mo bonds within the octahedral [Mo₆Cl₈]⁴⁺ core provides a basis for electrical conductivity. Research in this area often focuses on incorporating these discrete cluster units into larger, extended structures such as coordination polymers.
Studies have shown that the emission properties of Mo₆ clusters are influenced by the nature of the ligands attached to the cluster and the counter-ions present in the crystal lattice, which in turn relates to their electronic structure and potential for conductivity. nih.gov For instance, the frontier molecular orbitals of the [Mo₆X₈L₆]²⁻ unit are strongly affected by the nature of the apical ligands, which would be a key factor in designing conductive pathways. nih.gov
While direct, large-scale application of this compound in commercial conductor materials is not yet widespread, research into cluster-based organic frameworks and coordination polymers continues to be an active area. The development of materials with high charge carrier mobility and tunable conductivity is a significant goal. For example, some coordination polymers have achieved exceptionally high electrical conductivity, demonstrating the potential of this class of materials. researchgate.net The incorporation of robust, redox-active clusters like this compound into such frameworks is a promising avenue for the future development of novel electronic materials.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | Mo₆Cl₁₂ |
| Molar Mass | 1001.1 g/mol |
| Appearance | Yellow Crystalline Solid |
| Crystal Structure | Orthorhombic |
Table 2: Investigated Applications of this compound Derivatives
| Application Area | Material Type | Key Findings |
|---|---|---|
| Electrocatalysis | Nanoscale Mo₆S₈ | Efficient for hydrogen evolution reaction. |
| Energy Storage | Nanoscale Mo₆S₈ | Promising anode material for aqueous Li-ion batteries. |
| Sensing | [Mo₆Cl₁₄]²⁻ Cluster | Luminescence quenching used for sensing nitroaromatic compounds. acs.org |
Future Research Directions and Open Questions
Exploration of Novel and Environmentally Benign Synthetic Pathways for Mo₆Cl₁₂
Traditional synthesis of Mo₆Cl₁₂ often relies on high-temperature solid-state reactions, which are energy-intensive. For instance, a common method involves the reduction of molybdenum(V) chloride with bismuth in a sealed ampule heated to 350°C for several days. nih.govacs.org While effective, the high energy requirements and use of heavy metals present environmental and cost-related drawbacks.
Future research is increasingly directed towards more sustainable and environmentally benign synthetic routes. A promising avenue is mechanochemistry , which uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of bulk solvents. This solvent-free approach significantly reduces chemical waste and energy consumption. otago.ac.nzdtu.dkacs.org Researchers are exploring mechanochemical methods to produce not only the core Mo₆Cl₁₂ cluster but also to synthesize composites and co-crystals, potentially offering a one-pot pathway to functional materials. rsc.org The development of low-temperature, solution-phase syntheses also remains a critical goal, which could offer better control over product purity and facilitate the integration of clusters into various matrices. researchgate.net
Advanced Computational Modeling of Electronic and Photophysical Properties to Predict Reactivity
The distinct luminescent properties of Mo₆Cl₁₂ are rooted in its electronic structure, specifically within the {Mo₆Cl₈}⁴⁺ core. nih.govacs.org Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding these properties at a quantum level. nih.govnih.govmdpi.com
Future work in this area will focus on creating more sophisticated and predictive models. Current DFT studies can effectively map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for explaining the metal-to-metal charge transfer (MMCT) transitions responsible for the cluster's photoluminescence. nih.govnih.gov For example, calculations have shown that for the [Mo₆Cl₁₄]²⁻ cluster, the HOMO is primarily metallic in character, and the lowest unoccupied orbitals are located within the {Mo₆Cl₈}⁴⁺ core, localizing the electronic transitions. nih.govacs.org
Advanced modeling aims to go beyond static properties to predict the cluster's reactivity and behavior in complex environments. nih.govresearchgate.netrsc.org This includes:
Time-Dependent DFT (TD-DFT): To more accurately simulate excited states and predict absorption and emission spectra, providing insight into the photophysical processes. researchgate.net
Multiscale Modeling: Combining quantum mechanics (for the cluster core) with molecular mechanics (for the surrounding environment) to simulate the behavior of Mo₆Cl₁₂ in different solvents or embedded within larger material matrices like polymers or Metal-Organic Frameworks (MOFs). scispace.com
Reactivity Descriptors: Using computational indices to predict how and where the cluster will react with other molecules, guiding the rational design of new catalysts and sensors. researchgate.net
These computational efforts will accelerate the discovery of new derivatives and applications by allowing for in-silico screening of properties before undertaking complex and time-consuming laboratory synthesis.
Development of New Functional Materials with Enhanced Performance from the Mo₆Cl₁₂ Core
The inherent properties of the Mo₆Cl₁₂ cluster—namely its high thermal stability and strong red luminescence—make it an excellent building block for advanced functional materials. researchgate.net Research is focused on integrating the Mo₆Cl₁₂ core into larger systems to create materials with enhanced or novel functionalities for applications in sensing, catalysis, and optoelectronics.
The development of these materials involves various strategies, as detailed in the table below.
| Material Type | Application | Enhanced Performance Attribute |
| Luminescent Sensors | Detection of nitroaromatic explosives (e.g., Trinitrotoluene - TNT) | The fluorescence of the [Mo₆Cl₁₄]²⁻ cluster is efficiently quenched by TNT, allowing for sensitive detection. DFT calculations show that the interaction with TNT alters the cluster's molecular orbitals, effectively "switching off" its luminescence. nih.govnih.gov |
| Photocatalysts | Water splitting for hydrogen production | When anchored onto graphene supports, Mo₆ cluster complexes show significantly enhanced photocatalytic activity. The graphene acts as an electron acceptor, improving charge separation and boosting dihydrogen production. acs.org |
| MOF-based Composites | Electrochemical Sensing & Catalysis | Incorporating molybdenum-based units into the porous, high-surface-area structure of Metal-Organic Frameworks (MOFs) creates materials with synergistic catalytic properties for detecting pollutants like p-nitrophenol. nih.gov |
| Nanocomposites | Heterogeneous Catalysis, Electrocatalysis | Dispersing Mo₆ clusters into materials like graphene-carbon nanotube hybrids or creating composites with molybdenum sulfide (B99878) (MoS₂) can produce highly active catalysts for reactions such as the hydrogen evolution reaction. researchgate.netresearchgate.net |
Future work will explore the creation of more complex, hierarchical structures and the use of Mo₆Cl₁₂ as a precursor for novel two-dimensional materials or quantum dots, further expanding its utility in advanced electronic and energy applications. wiley.com
Elucidation of Complex Reaction Mechanisms and Identification of Transient Intermediates
A fundamental understanding of the reaction pathways of Mo₆Cl₁₂ is crucial for controlling the synthesis of its derivatives and for designing effective catalysts. The reactions of the cluster core, particularly the substitution of its terminal chloride ligands, are of central importance. These processes are thought to occur via established mechanisms such as associative (Sₙ2-like) or dissociative (Sₙ1-like) pathways, where ligands are exchanged with solvent molecules or other nucleophiles. libretexts.org
However, the specific kinetics, thermodynamics, and intermediates involved in the reactions of this large, polynuclear cluster are not well understood. A key open question is the precise nature of the transient species formed during these substitution reactions. For example, a dissociative mechanism would involve a short-lived intermediate with a vacant coordination site. chegg.com
Future research will leverage advanced spectroscopic and analytical techniques to probe these mechanisms:
In-situ Spectroscopy: Using techniques like UV-Vis, NMR, and Raman spectroscopy to monitor reactions in real-time and detect the formation and decay of transient species. nih.gov
Stopped-Flow Kinetics: To study rapid ligand substitution reactions and determine the reaction rates and orders, providing evidence for specific mechanistic pathways.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify intermediates and products in solution-phase reactions. acs.org
Combining these experimental approaches with high-level computational modeling will allow for the construction of detailed energy profiles for reaction pathways, providing a comprehensive picture of the transformation of Mo₆Cl₁₂ and enabling more precise control over its chemistry.
Q & A
Q. What are the established synthesis protocols for hexamolybdenum dodecachloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves high-temperature reactions of molybdenum precursors with chlorinating agents (e.g., Cl₂ gas or HCl) under inert atmospheres. Key steps include:
- Precise stoichiometric ratios (e.g., Mo:Cl = 1:2) to avoid side products.
- Controlled reaction temperatures (200–400°C) to prevent decomposition.
- Purification via vacuum sublimation or solvent recrystallization to isolate crystalline products.
Purity optimization requires elemental analysis (≥99% Mo and Cl content) and X-ray diffraction (XRD) to confirm phase homogeneity .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- XRD : Resolves crystallographic structure and identifies impurities.
- X-ray Photoelectron Spectroscopy (XPS) : Validates oxidation states of Mo (e.g., +2, +3) and Cl ligands.
- Elemental Analysis : Quantifies Mo and Cl content (deviation >1% indicates contamination).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .
Q. What are the optimal storage conditions to maintain the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in amber glass vials to minimize light/heat exposure.
- Atmosphere : Use argon-filled desiccators to prevent hydrolysis.
- Incompatible Materials : Isolate from strong acids, bases, and oxidizing agents to avoid reactive decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., heating rates, atmosphere). To address this:
- Replicate studies using standardized TGA protocols (e.g., 10°C/min under N₂).
- Apply evidence weighting per EPA guidelines: Prioritize data from controlled, peer-reviewed studies over non-validated sources.
- Use mass spectrometry to identify decomposition byproducts (e.g., MoCl₃ or Cl₂ gas) and correlate with stability thresholds .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts bond lengths, charge distribution, and ligand-field effects.
- Molecular Dynamics (MD) : Simulates solvent interactions and thermal behavior.
- Validation requires cross-referencing computational data with experimental XRD and XPS results. Software like Gaussian or VASP is recommended for accuracy .
Q. How should researchers design experiments to investigate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., Mo-Cl-Mo bridges).
- Isotopic Labeling : Introduce ³⁶Cl tracer atoms to track ligand exchange pathways.
- In Situ Spectroscopy : Employ Raman or IR to detect transient species during redox reactions.
Ensure reproducibility by documenting reaction parameters (pH, solvent polarity) and using triplicate trials .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data?
Methodological Answer:
Q. How should researchers address incomplete toxicological data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
